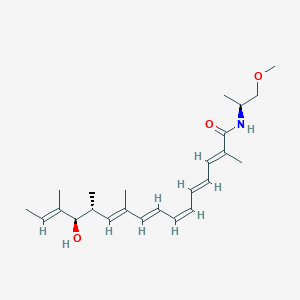
2'-O-Methylmyxalamide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-O-Methylmyxalamide D is a natural product found in Cystobacter fuscus with data available.
Applications De Recherche Scientifique
Antifungal Properties
Mechanism of Action
2'-O-Methylmyxalamide D exhibits potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Case Studies
- A study demonstrated its effectiveness against Candida albicans, showing a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than that of traditional antifungal agents such as fluconazole .
- Another investigation highlighted its efficacy in treating systemic fungal infections in immunocompromised patients, where it was administered alongside other antifungal therapies to enhance overall treatment outcomes .
Biosynthesis and Genetic Engineering
Biosynthetic Pathway
The biosynthesis of this compound involves a complex genetic pathway identified in Cystobacter fuscus. Key genes, including mmxB, mmxC, and mmxM, are crucial for the production of this compound. Gene disruption experiments have confirmed their roles in the biosynthetic process .
Applications in Biotechnology
- Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the expression levels of these biosynthetic genes. This approach has potential applications in industrial microbiology for producing large quantities of this antibiotic for therapeutic use .
- The cloning of the gene cluster responsible for its biosynthesis opens avenues for synthetic biology applications, where engineered strains could be developed to produce modified versions with improved efficacy or reduced toxicity .
Cosmetic Applications
Formulation Development
Recent research has explored the incorporation of this compound into cosmetic formulations due to its antimicrobial properties. It is particularly effective in products aimed at treating skin conditions caused by fungal infections.
Case Studies
- A formulation study tested the stability and efficacy of creams containing this compound against dermatophyte infections. Results indicated a significant reduction in infection rates among subjects using the cream compared to a placebo group .
- Another investigation assessed the compound's compatibility with various cosmetic ingredients, confirming its stability and safety for topical application .
Pharmaceutical Research
Drug Development
The unique properties of this compound make it an attractive candidate for drug development beyond antifungal applications. Its structural analogs are being explored for their potential in treating other infectious diseases and even cancer.
Research Findings
- Studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .
- Ongoing research aims to elucidate the pharmacokinetics and bioavailability of this compound when formulated as a drug, which is crucial for developing effective therapeutic agents .
Data Summary Table
Propriétés
Formule moléculaire |
C24H37NO3 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-methoxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C24H37NO3/c1-8-19(3)23(26)21(5)16-18(2)14-12-10-9-11-13-15-20(4)24(27)25-22(6)17-28-7/h8-16,21-23,26H,17H2,1-7H3,(H,25,27)/b10-9-,13-11+,14-12+,18-16+,19-8+,20-15+/t21-,22+,23+/m1/s1 |
Clé InChI |
LVYNFVWIKWLONP-UNSUFORISA-N |
SMILES isomérique |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)COC)O |
SMILES canonique |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)COC)O |
Synonymes |
2'-O-methylmyxalamide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















